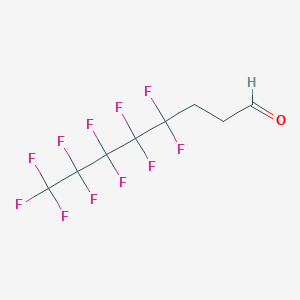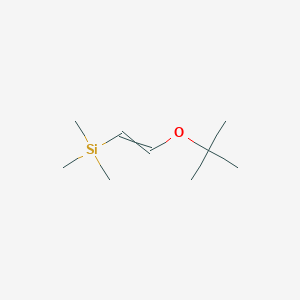
(2-tert-Butoxyethenyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-tert-Butoxyethenyl)(trimethyl)silane: is an organosilicon compound that features a silicon atom bonded to a vinyl group and a tert-butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-tert-Butoxyethenyl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a substitution reaction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-tert-Butoxyethenyl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The vinyl group can participate in electrophilic substitution reactions, where the silicon atom stabilizes the intermediate carbocation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or acids are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-tert-Butoxyethenyl)(trimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the formation of silicon-carbon bonds.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems or as biocompatible materials.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, adhesives, and sealants. Its unique properties make it valuable in the development of high-performance materials.
Wirkmechanismus
The mechanism of action of (2-tert-Butoxyethenyl)(trimethyl)silane in chemical reactions often involves the stabilization of reaction intermediates by the silicon atom. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges in the intermediate states. This property is particularly useful in electrophilic substitution reactions, where the silicon atom helps to stabilize the carbocation intermediate, leading to the formation of the final product.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilylacetylene: Similar in structure but lacks the tert-butoxy group.
Vinyltrimethylsilane: Contains a vinyl group but lacks the tert-butoxy group.
tert-Butyldimethylsilyl chloride: Contains a tert-butyl group but lacks the vinyl group.
Uniqueness: (2-tert-Butoxyethenyl)(trimethyl)silane is unique due to the presence of both the tert-butoxy and vinyl groups. This combination imparts distinct chemical properties, making it versatile for various synthetic applications. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Eigenschaften
CAS-Nummer |
267421-01-2 |
|---|---|
Molekularformel |
C9H20OSi |
Molekulargewicht |
172.34 g/mol |
IUPAC-Name |
trimethyl-[2-[(2-methylpropan-2-yl)oxy]ethenyl]silane |
InChI |
InChI=1S/C9H20OSi/c1-9(2,3)10-7-8-11(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
CUVXDDYCNPAXAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


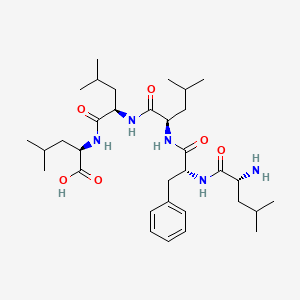
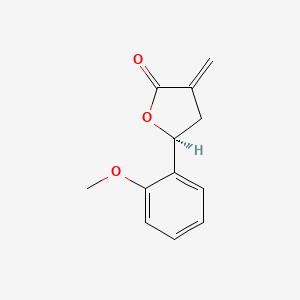

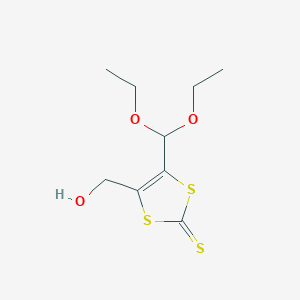
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
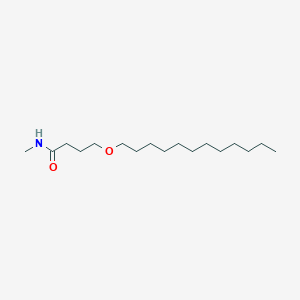


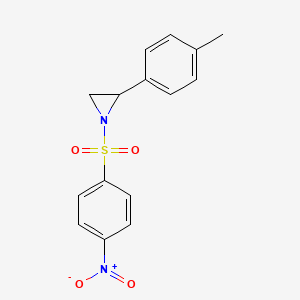
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
